Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Description
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is This compound , reflecting its structural features. The numbering of the tetrahydroisoquinoline system begins at the nitrogen atom, with the chlorine atom occupying the sixth position on the aromatic ring. The carboxylate ester group is attached to the third carbon of the partially saturated bicyclic framework. The hydrochloride salt form indicates protonation of the secondary amine, enhancing solubility for synthetic applications.
The molecular formula C₁₁H₁₃Cl₂NO₂ corresponds to a molecular weight of 262.13 g/mol. The SMILES notation COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl encodes the spatial arrangement, emphasizing the ester moiety (COC=O), chlorine atom (Cl), and protonated amine (NH⁺Cl⁻). Stereochemical considerations arise at the third carbon, where the (3S) enantiomer has been documented in chiral resolutions.
Table 1: Structural Comparison of Related Tetrahydroisoquinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀ClN | 167.64 | Chlorine, secondary amine |
| 6-Chloro-1-methyl-THIQ | C₁₀H₁₂ClN | 181.66 | Chlorine, methyl group |
| 6-Chloro-THIQ-1-carboxylic acid | C₁₀H₁₀ClNO₂ | 211.64 | Chlorine, carboxylic acid |
| Target compound | C₁₁H₁₃Cl₂NO₂ | 262.13 | Chlorine, methyl ester, HCl salt |
Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry
Tetrahydroisoquinoline (THIQ) scaffolds emerged as pharmacophores in the mid-20th century, inspired by natural alkaloids such as papaverine and morphine. Early synthetic efforts focused on modulating neurotransmitter systems, leveraging THIQ's ability to mimic β-phenethylamine structures while introducing conformational rigidity. The introduction of halogen substituents, as seen in the 6-chloro derivative, became a strategy to enhance blood-brain barrier penetration and receptor affinity.
The esterification of the third position, exemplified by this compound, represents a modern synthetic approach to fine-tune pharmacokinetic properties. Methyl esters serve as prodrug motifs, hydrolyzing in vivo to carboxylic acids for sustained activity. Historical drug development campaigns using analogous structures have targeted α-adrenergic receptors, monoamine oxidases, and angiogenesis pathways, underscoring the scaffold's versatility.
Position Within the Isoquinoline Alkaloid Family
While natural isoquinoline alkaloids typically feature oxygenation at positions 1, 2, or 7 (e.g., berberine, sanguinarine), synthetic derivatives like methyl 6-chloro-THIQ-3-carboxylate hydrochloride diverge through halogenation and esterification. The chlorine atom introduces electron-withdrawing effects that alter aromatic ring reactivity, potentially enhancing interactions with hydrophobic binding pockets in biological targets.
This compound’s synthetic origin distinguishes it from naturally occurring THIQ alkaloids, which often incorporate methylenedioxy groups or complex glycosylation patterns. However, its core bicyclic system preserves the capacity for π-π stacking and hydrogen bonding, critical for mimicking endogenous ligands. Recent studies highlight synthetic THIQs as intermediates for oncology therapeutics, particularly inhibitors of histone deacetylases (HDACs) and tyrosine kinases.
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H |
InChI Key |
KDXWQAXABUHDOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline core is constructed via Bischler-Napieralski cyclization. Phenethylamine derivatives react with carbonyl compounds (e.g., methyl acetoacetate) under acidic conditions (POCl₃ or HCl/EtOH). For example:
Pictet-Spengler Reaction
Alternative core synthesis employs Pictet-Spengler reactions using aldehydes and ammonium acetate in nitromethane:
- Reagents : 2,3-Dihydrobenzodioxin-6-carbaldehyde, ammonium acetate.
- Conditions : Reflux under argon for 16 hours.
- Yield : >90% for nitrovinyl intermediates.
Chlorination at the 6-Position
Electrophilic Aromatic Substitution
Chlorine is introduced via electrophilic substitution using Cl₂ or SOCl₂:
Radical Chlorination
For regioselective control, N-chlorosuccinimide (NCS) and AIBN initiate radical reactions:
Esterification of the 3-Carboxyl Group
Fischer Esterification
Carboxylic acid intermediates are esterified using methanol and catalytic H₂SO₄:
Microwave-Assisted Esterification
Accelerated synthesis via microwave irradiation reduces reaction time:
- Reagents : Methyl acetoacetate, HCl.
- Conditions : Microwave at 150 W for 6 minutes.
- Yield : 88.97% with HPLC purity >99.4%.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is treated with HCl gas in anhydrous ether:
Solvent Evaporation
Alternative salt formation via solvent evaporation:
- Reagents : Methanolic HCl.
- Conditions : Rotary evaporation under reduced pressure.
- Purity : >99% by elemental analysis.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production
Continuous Flow Reactors
Purification Techniques
- Column Chromatography : Silica gel (hexane/EtOAc gradient).
- Recrystallization : Chloroform/methanol (1:3 v/v).
Challenges and Solutions
Byproduct Formation
Scientific Research Applications
Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits various biological activities that are being explored for therapeutic applications:
- Antimalarial Activity : Research has shown that derivatives of tetrahydroisoquinoline compounds possess potent antimalarial properties against Plasmodium falciparum. Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the isoquinoline ring can enhance efficacy against resistant strains of malaria .
- Opioid Receptor Ligands : The compound has been studied as a potential ligand for opioid receptors. Its structural analogs have demonstrated varying degrees of agonistic and antagonistic activity on these receptors, which could lead to new pain management therapies .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps:
- Preparation of the Core Structure : Starting from appropriate precursors to form the tetrahydroisoquinoline core.
- Esterification : The introduction of the carboxylate group through esterification with methanol.
- Chirality Introduction : Achieving the desired stereochemistry using chiral catalysts.
- Formation of Hydrochloride Salt : Converting the free base to its hydrochloride form using hydrochloric acid.
The mechanism of action involves binding to specific enzymes and receptors in the body, modulating their activity and leading to various biological effects.
Case Study 1: Antimalarial Efficacy
A study conducted on a series of tetrahydroisoquinolone derivatives revealed that this compound exhibited significant antimalarial activity in vitro against multiple resistant strains of P. falciparum. The study highlighted the importance of structural modifications in enhancing potency and reducing cytotoxicity to mammalian cells .
Case Study 2: Opioid Receptor Interaction
Research investigating the interaction of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives with opioid receptors demonstrated that certain analogs could act as full agonists or partial agonists. This finding opens avenues for developing new analgesics with fewer side effects compared to traditional opioids .
Mechanism of Action
The mechanism of action of (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride with structurally analogous compounds:
Key Observations:
- Substituent Effects: The 6-chloro group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the aromatic ring compared to electron-donating groups like methoxy (e.g., Ethyl 6,7-dimethoxy-THIQ in ). This may increase reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
- Ester vs. Acid: The methyl ester group (3-COOCH₃) in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., 6-Nitro-THIQ-3-COOH·HCl in ), which are more polar and less bioavailable .
- Halogen Variation: Bromine (in Methyl 5-bromo-THIQ) offers a heavier atom for crystallography or radiolabeling, while chlorine provides a balance of reactivity and stability .
Biological Activity
Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is an important compound in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClNO and a molecular weight of approximately 262.13 g/mol. The compound features a chloro group at the 6-position and a carboxylate group at the 3-position of the tetrahydroisoquinoline ring system. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Tetrahydroisoquinoline Core : Starting from β-phenylethylamine derivatives.
- Esterification : Introduction of the carboxylate group using methanol and an acid catalyst.
- Chirality Introduction : Achieved through chiral catalysts to ensure the (S)-configuration.
- Formation of Hydrochloride Salt : Converting the free base to its hydrochloride form using hydrochloric acid.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that tetrahydroisoquinoline derivatives possess antimicrobial properties against various pathogens. For instance, certain analogs have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell membranes .
Neuroprotective Effects
Compounds in the tetrahydroisoquinoline class are being investigated for their neuroprotective properties. Research has indicated that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's and Alzheimer's disease .
Antioxidant Properties
This compound has also been evaluated for its antioxidant activity. In vitro studies demonstrated its capacity to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the chloro group at the 6-position enhances its binding affinity to specific receptors while the carboxylate group contributes to its solubility and bioavailability .
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Increases receptor binding affinity |
| Carboxylate Group | Enhances solubility and bioavailability |
Case Studies
- Neuroprotective Study : A study published in RSC Advances explored the neuroprotective effects of tetrahydroisoquinoline derivatives in a mouse model of Parkinson's disease. The results indicated significant improvements in motor function and reductions in neuroinflammation when treated with this compound .
- Antimicrobial Evaluation : A recent evaluation highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The study reported a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .
Q & A
Q. What are the recommended synthetic routes for Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?
- Methodological Answer : A common approach involves esterification of the carboxylic acid precursor using thionyl chloride (SOCl₂) in methanol. For analogous compounds, reaction conditions include refluxing the acid in methanol with SOCl₂ as a catalyst, followed by isolation of the hydrochloride salt via evaporation and washing with diethyl ether . Adjustments may be required for the chloro-substituted derivative, such as optimizing reaction time and temperature to account for steric or electronic effects.
Q. Example Synthesis Protocol :
| Step | Reagents/Conditions | Duration | Yield |
|---|---|---|---|
| Esterification | SOCl₂ in MeOH, reflux | 5–12 hours | ~90–96% |
| Salt Formation | HCl gas or conc. HCl | Overnight | Quant. |
Q. How should researchers handle and store this compound safely in laboratory settings?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of fine particles .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or degradation. Avoid prolonged exposure to moisture or light .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the crystallization behavior of this compound?
- Methodological Answer : Hydrogen bonding networks dictate crystal packing and stability. Use graph set analysis (as per Etter’s rules) to classify motifs like D , R , or C patterns. For example:
- Donor-Acceptor Pairs : The carbonyl oxygen (C=O) and NH⁺ groups in the tetrahydroisoquinoline core may form intermolecular N–H⋯O bonds, creating chains or rings.
- Impact of Substituents : The chloro group at position 6 may sterically hinder specific interactions, leading to polymorphic variations. Crystallize under controlled solvent conditions (e.g., slow evaporation in ethanol/water) to isolate stable forms .
Q. What methodologies are effective for resolving contradictions in crystallographic data during refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures. For ambiguous electron density (e.g., disordered Cl atoms), apply restraints to bond lengths and angles .
- Validation : Cross-validate with OLEX2 , which integrates structure solution, refinement, and analysis. Use its built-in tools (e.g., Platon checks) to identify missed symmetry or hydrogen bonding inconsistencies .
- Case Study : If thermal parameters (B-factors) for the chloro group are anomalously high, test alternative occupancy models or consider partial substitution.
Q. How can researchers assess purity and identify trace impurities in this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Compare retention times against pharmaceutical reference standards (e.g., moexipril-related impurities) .
- Mass Spectrometry : High-resolution LC-MS (ESI+) can detect impurities like dechlorinated byproducts (e.g., m/z shifts of 34–36 Da).
- Quantitative NMR : Integrate proton signals for the methyl ester (δ ~3.6 ppm) and aromatic protons (δ ~6.8–7.2 ppm) to calculate purity .
Q. What are the key challenges in optimizing reaction conditions for synthesizing structural analogs of this compound?
- Methodological Answer :
- Steric Hindrance : The 6-chloro group may slow nucleophilic substitution or cyclization steps. Use bulky bases (e.g., DIPEA) to mitigate side reactions .
- Regioselectivity : For functionalization at the tetrahydroisoquinoline core, employ directing groups (e.g., Boc protection) to control reaction sites.
- Scale-Up : Pilot small-scale microwave-assisted synthesis (e.g., 100–150°C, 30 min) to optimize yields before transitioning to batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
